![molecular formula C16H14ClN5O2 B15159556 Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)- CAS No. 660851-02-5](/img/structure/B15159556.png)
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea backbone substituted with a 5-chloro-2-(cyclopropylmethoxy)phenyl group and a 5-cyanopyrazinyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-chloro-2-(cyclopropylmethoxy)phenyl intermediate: This step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst to form the desired intermediate.
Synthesis of the 5-cyanopyrazinyl intermediate: This intermediate can be synthesized by reacting pyrazine-2-carboxylic acid with a suitable nitrile source under dehydrating conditions.
Coupling reaction: The final step involves the coupling of the two intermediates using a urea-forming reagent, such as phosgene or triphosgene, under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and cyanopyrazinyl groups enhances its binding affinity and specificity for the target enzymes.
相似化合物的比较
Similar Compounds
- Urea, N-[5-chloro-2-(2-cyclohexylethoxy)phenyl]-N’-(5-cyanopyrazinyl)
- N-(5-chloro-2-hydroxy-phenyl)-acetamide
Uniqueness
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- is unique due to the presence of the cyclopropylmethoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for various applications.
属性
CAS 编号 |
660851-02-5 |
|---|---|
分子式 |
C16H14ClN5O2 |
分子量 |
343.77 g/mol |
IUPAC 名称 |
1-[5-chloro-2-(cyclopropylmethoxy)phenyl]-3-(5-cyanopyrazin-2-yl)urea |
InChI |
InChI=1S/C16H14ClN5O2/c17-11-3-4-14(24-9-10-1-2-10)13(5-11)21-16(23)22-15-8-19-12(6-18)7-20-15/h3-5,7-8,10H,1-2,9H2,(H2,20,21,22,23) |
InChI 键 |
WHSYXEUKLZRABI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)NC(=O)NC3=NC=C(N=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


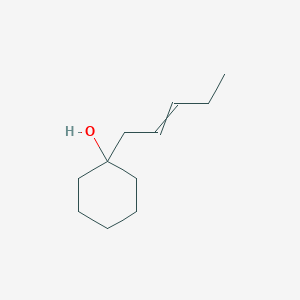

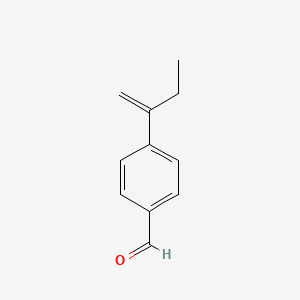
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
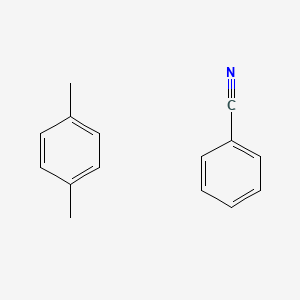

![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
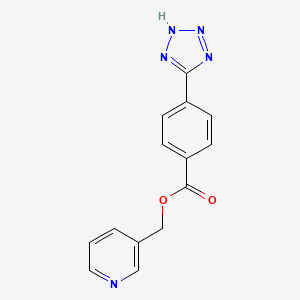
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
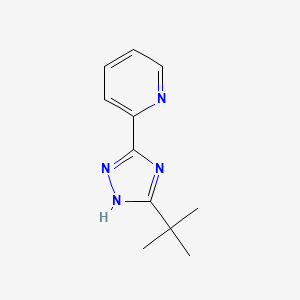
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
